Methylaluminoxane

Description

Properties

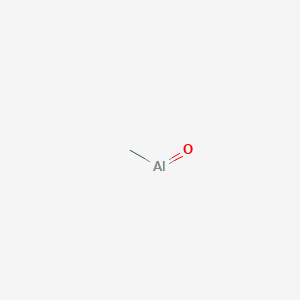

IUPAC Name |

methyl(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.Al.O/h1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOFMOWDMVWCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3AlO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.015 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120144-90-3 | |

| Record name | [No public or meaningful name is available] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Elusive Structure of Methylaluminoxane: A Technical Guide

Introduction: Methylaluminoxane (MAO) stands as a cornerstone in the field of olefin polymerization, serving as a highly effective cocatalyst for metallocene and other single-site catalysts. Despite its widespread industrial and academic use for decades, the precise molecular structure of MAO has remained one of the most challenging puzzles in organometallic chemistry.[1][2] Prepared by the controlled hydrolysis of trimethylaluminum (B3029685) (TMA), MAO is not a single, well-defined compound but rather a complex, amorphous mixture of oligomeric species with the general formula (-Al(CH₃)O-)n.[2][3] This complexity has historically hindered a complete understanding of its activation mechanism at a molecular level. This guide provides an in-depth exploration of the current understanding of MAO's structure, drawing upon recent crystallographic breakthroughs and established analytical techniques.

The Complex and Dynamic Structure of this compound

The structure of MAO is best described as a dynamic equilibrium of various oligomeric forms. Over the years, extensive research employing techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling has led to the proposal of several structural motifs. Quantum chemical calculations suggest a structural evolution as a function of size, transitioning from linear chains and rings to more complex two-dimensional sheets and three-dimensional cage-like or tubular structures.[4]

For a long time, cage-like structures, often with associated TMA molecules, were considered the most probable dominant species.[4] These cage structures were thought to be responsible for the abstraction of a ligand from the metallocene precatalyst, generating the active cationic species for polymerization.

A landmark achievement in understanding MAO's structure came with the successful crystallization and X-ray diffraction analysis of an active MAO component. This research revealed a discrete, two-dimensional, ruffled sheet-like cluster with the formula [Al₃₃O₂₆(CH₃)₄₇][Al(CH₃)₃]₂ .[2][5][6] This structure consists of a core of tetrahedral aluminum centers linked by triply bridging oxygen atoms.[2] The presence of coordinated trimethylaluminum units on the surface of the sheet is believed to be crucial for its co-catalytic activity, providing the extractable [Al(CH₃)₂]⁺ species required for precatalyst activation.[2][5]

Quantitative Structural and Compositional Data

The characterization of MAO has yielded quantitative data regarding its composition and the distribution of its oligomeric forms. While detailed bond lengths and angles for the entire amorphous mixture are not feasible to determine, theoretical calculations and analysis of specific, stable oligomers provide valuable insights. Mass spectrometry has been particularly useful in identifying the distribution of various (MeAlO)n(Me₃Al)m clusters.

| Parameter | Value / Composition | Method of Determination | Reference |

| General Formula | (-Al(CH₃)O-)n | Elemental Analysis | [2] |

| Recently Crystallized Active Component | [Al₃₃O₂₆(CH₃)₄₇][Al(CH₃)₃]₂ | Single-Crystal X-ray Diffraction | [2][5][6] |

| Computationally Predicted Stable Cage Structure | (MeAlO)₁₆(Me₃Al)₆ | Quantum Chemical Calculations | [4] |

| Molecular Weight of Stable Cage Structure | 1360 g/mol | Quantum Chemical Calculations | [4] |

Note: Detailed crystallographic data such as specific bond lengths and angles for the [Al₃₃O₂₆(CH₃)₄₇][Al(CH₃)₃]₂ structure are contained within the supplementary materials of the primary scientific publication and are not fully reproduced here.

Experimental Protocols

The elucidation of MAO's structure relies on a combination of sophisticated analytical techniques, often adapted for air- and moisture-sensitive compounds.

Synthesis of this compound (Laboratory Scale)

This protocol describes a common laboratory method for synthesizing MAO via the hydrolysis of trimethylaluminum using hydrated silica (B1680970) gel.

Materials:

-

Trimethylaluminum (TMA) solution in toluene (B28343) (e.g., 2.0 M)

-

Undehydrated silica gel (e.g., containing ~12% w/w absorbed water)

-

Anhydrous, degassed toluene

-

Schlenk line apparatus, cannulas, and oven-dried glassware

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a three-neck round-bottom flask equipped with a magnetic stirrer and a constant pressure addition funnel with 250 mL of anhydrous, degassed toluene.

-

Add 60 g of undehydrated silica gel to the flask.

-

Cool the resulting slurry to -10°C using a suitable cooling bath and stir for 30 minutes.

-

Slowly add 90 mL of a 2.0 M TMA/toluene solution dropwise to the stirred slurry over a period of 60 minutes, maintaining the temperature at -10°C. Vigorous gas evolution (methane) will be observed.

-

After the addition is complete, allow the mixture to react with stirring at -10°C for 1 hour, then at 0°C for 1 hour, followed by 1 hour at ambient temperature.

-

Finally, heat the mixture to 40°C and stir for 5 hours.[7]

-

The resulting product is a solution/slurry of MAO in toluene, which can be used directly or further purified by filtration to remove silica and insoluble byproducts.

Characterization by Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to analyze the distribution of oligomeric species in MAO solutions. This requires specialized handling due to the air-sensitivity of MAO.

Instrumentation and Setup:

-

An ESI mass spectrometer coupled to a glovebox via a sealed interface to prevent exposure to air and moisture.

-

A syringe pump for sample infusion.

-

Gas-tight syringes and PEEK tubing.

Procedure:

-

Sample Preparation (inside a glovebox):

-

Prepare a dilute solution of the MAO sample in an appropriate ESI-compatible solvent that is also a good solvent for MAO (e.g., toluene, though often mixed with a more polar solvent like chlorobenzene (B131634) or with a derivatizing agent to facilitate ionization). A typical concentration is in the range of 10 µg/mL.[8]

-

To aid in the ionization of neutral MAO clusters, a derivatizing agent such as octamethyltrisiloxane (B120667) (OMTS) can be added. OMTS abstracts a [Me₂Al]⁺ cation from the MAO clusters, leaving behind an observable anion.

-

-

Infusion and Data Acquisition:

-

Load the prepared sample into a gas-tight syringe.

-

Connect the syringe to the ESI source using PEEK tubing, ensuring the entire line is free of air.

-

Infuse the sample into the ESI source at a low flow rate (e.g., 120-300 µL/hr).

-

Acquire mass spectra in negative ion mode to observe the anionic MAO clusters. The instrument is typically calibrated using a known standard.

-

Data analysis involves identifying the mass-to-charge ratio (m/z) of the various oligomeric anions, which provides information on their composition.

-

Structural Analysis by Solid-State ²⁷Al MAS NMR Spectroscopy

Solid-state ²⁷Al Magic-Angle Spinning (MAS) NMR is a powerful technique to probe the local coordination environment of aluminum atoms in amorphous MAO.

Instrumentation:

-

A solid-state NMR spectrometer operating at a high magnetic field (e.g., 11.7 T or higher).

-

A MAS probe (e.g., 4 mm).

Procedure:

-

Sample Preparation:

-

Inside a glovebox, the MAO solution is concentrated under vacuum to yield a solid or highly viscous gel.

-

The solid MAO sample is finely ground to a powder.

-

The powdered sample is carefully packed into a zirconia MAS rotor. The rotor is then sealed with an airtight cap to prevent contamination.[9]

-

-

Data Acquisition:

-

The rotor is inserted into the MAS probe.

-

The sample is spun at a high rotation speed (e.g., 12-20 kHz) to average out anisotropic interactions.[6][9]

-

A simple one-pulse (or "zg") experiment is typically performed to acquire the ²⁷Al NMR spectrum. A short pulse duration (e.g., corresponding to a 30° pulse angle) and a recycle delay of 1-5 seconds are common parameters.[6][10]

-

The chemical shifts are referenced externally to a standard, such as a 1 M aqueous solution of Al(NO₃)₃.

-

-

Spectral Interpretation:

-

The resulting spectrum will show broad peaks corresponding to different aluminum coordination environments. Typically, four-coordinate aluminum in MAO resonates in a broad peak around 150-170 ppm, while any residual three-coordinate aluminum would appear at a different chemical shift.

-

Visualizing MAO Synthesis and Activation Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of MAO via controlled hydrolysis of TMA.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masspec.scripps.edu [masspec.scripps.edu]

- 5. Structure of this compound (MAO): Extractable [Al(CH3)2]+ for precatalyst activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caod.oriprobe.com [caod.oriprobe.com]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]

The Serendipitous Discovery of Methylaluminoxane (MAO) as a Cocatalyst: A Technical Guide

Abstract

The discovery of methylaluminoxane (MAO) as a cocatalyst for olefin polymerization represents a paradigm shift in the field of polymer chemistry. This technical guide provides an in-depth exploration of the seminal discovery of MAO, its role in activating metallocene catalysts, and the profound impact it has had on the synthesis of polyolefins. We will delve into the historical context of this discovery, detail the experimental protocols that led to its realization, present key quantitative data, and illustrate the fundamental chemical pathways involved. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who seek a comprehensive understanding of this pivotal catalytic system.

Introduction: A New Era in Polymer Synthesis

Prior to the late 1970s, the field of olefin polymerization was dominated by heterogeneous Ziegler-Natta catalysts. While revolutionary, these catalysts offered limited control over the polymer's microstructure. The quest for homogeneous, single-site catalysts that could provide well-defined polymers was a significant area of research. It was in this scientific climate that the remarkable activating properties of this compound were uncovered, largely through the pioneering work of Walter Kaminsky and Hansjörg Sinn at the University of Hamburg.[1][2][3] Their research demonstrated that combining metallocene complexes, which were previously known to be largely inactive or exhibit low activity for olefin polymerization with traditional aluminum alkyls, with MAO resulted in unprecedented catalytic activities.[2][4] This discovery paved the way for the production of polymers with highly controlled tacticity, molecular weight distribution, and the incorporation of comonomers.[1][5][6]

The Accidental Discovery and Early Experiments

The discovery of MAO's efficacy was not a targeted endeavor but rather a result of serendipity. In the course of studying Ziegler-Natta systems, researchers observed that the presence of small amounts of water, typically considered a catalyst poison, surprisingly enhanced the polymerization activity when trimethylaluminum (B3029685) (TMA) was used as a cocatalyst.[1][4] This unexpected finding led to the investigation of the reaction product of TMA and water, which was identified as this compound, an oligomeric compound with a complex structure consisting of repeating -(Al(CH₃)-O)- units.[1]

Early experiments systematically investigated the effect of the Al/Zr molar ratio and the polymerization conditions on the catalytic activity. It was quickly established that a large excess of MAO was necessary to achieve the remarkably high activities.[7]

Experimental Protocols

Synthesis of this compound (MAO)

The synthesis of MAO is achieved through the controlled partial hydrolysis of trimethylaluminum (TMA).[8] Several methods have been developed, with one common laboratory-scale procedure involving the reaction of TMA with a hydrated salt or silica (B1680970) gel containing a specific amount of water.[9]

Protocol: Synthesis of MAO via Hydrolysis of TMA with Hydrated Silica Gel

-

Preparation of Hydrated Silica Gel: Silica gel is dried under vacuum at a high temperature (e.g., 200 °C) for several hours to remove physically adsorbed water. It is then rehydrated by exposing it to a controlled humidity environment to achieve a specific water content (e.g., 10-20 wt%).

-

Reaction Setup: A Schlenk flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of TMA in an anhydrous solvent such as toluene (B28343).

-

Hydrolysis: The hydrated silica gel is added portion-wise to the TMA solution at a low temperature (e.g., -20 °C to 0 °C) with vigorous stirring. The molar ratio of H₂O to TMA is a critical parameter, typically around 1:1.4.[9]

-

Reaction and Workup: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The evolution of methane (B114726) gas is observed during the reaction. After the reaction is complete, the silica gel is filtered off, and the solvent is removed under vacuum to yield MAO as a white, solid, or viscous oil.

Ethylene (B1197577) Polymerization with a Zirconocene (B1252598)/MAO Catalyst System

The following protocol describes a typical laboratory-scale ethylene polymerization experiment using a zirconocene dichloride precatalyst and MAO.

Protocol: Homogeneous Ethylene Polymerization

-

Reactor Setup: A glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet is thoroughly dried and purged with ethylene.

-

Solvent and Cocatalyst Addition: Anhydrous toluene is introduced into the reactor, followed by the addition of a solution of MAO in toluene via syringe under an ethylene atmosphere. The solvent is saturated with ethylene.

-

Catalyst Injection: A solution of the zirconocene precatalyst (e.g., bis(cyclopentadienyl)zirconium dichloride, Cp₂ZrCl₂) in toluene is injected into the reactor to initiate the polymerization.

-

Polymerization: The polymerization is conducted at a constant temperature (e.g., 70 °C) and ethylene pressure (e.g., 8 bar) for a defined period.

-

Termination and Polymer Isolation: The polymerization is terminated by the addition of a protic solvent, such as acidified methanol. The precipitated polyethylene (B3416737) is then filtered, washed with methanol, and dried under vacuum.

Quantitative Data

The discovery of MAO as a cocatalyst led to a dramatic increase in the observed polymerization activities. The following tables summarize representative quantitative data from early studies, showcasing the remarkable efficacy of the metallocene/MAO system.

| Precatalyst | Cocatalyst | Al/Zr Molar Ratio | Polymerization Temperature (°C) | Activity (kg PE / (mol Zr * h * bar)) |

| Cp₂TiCl₂ | TMA | 100 | 70 | Low |

| Cp₂ZrCl₂ | TMA | 100 | 70 | Inactive |

| Cp₂ZrCl₂ | MAO | 5000 | 70 | 25,000 |

| Cp₂ZrCl₂ | MAO | 10000 | 90 | 40,000 |

Table 1: Comparison of Catalytic Activities for Ethylene Polymerization.

| Precatalyst | Cocatalyst | Al/Zr Molar Ratio | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Cp₂ZrCl₂ | MAO | 5000 | 150,000 | 2.1 |

| (Ind)₂ZrCl₂ | MAO | 5000 | 120,000 | 2.3 |

Table 2: Polymer Properties of Polyethylene Produced with Metallocene/MAO Catalysts.

Signaling Pathways and Experimental Workflows

Mechanism of Metallocene Activation by MAO

The primary role of MAO is to activate the metallocene precatalyst by a two-step process: alkylation and abstraction. This generates a highly electrophilic, coordinatively unsaturated cationic metallocene species, which is the active site for olefin polymerization.[2][4]

Figure 1: Activation of a zirconocene precatalyst by MAO.

Experimental Workflow for Olefin Polymerization

The following diagram illustrates the typical workflow for a laboratory-scale olefin polymerization experiment using a metallocene/MAO catalyst system.

Figure 2: Experimental workflow for olefin polymerization.

Conclusion

The discovery of this compound as a cocatalyst for metallocene-catalyzed olefin polymerization was a watershed moment in polymer science. It transformed the field by enabling the synthesis of polyolefins with unprecedented control over their molecular architecture. The high activity of these "Kaminsky catalysts" and the "single-site" nature of the active species have not only led to the commercial production of a wide range of new polymeric materials but have also provided a deeper fundamental understanding of polymerization mechanisms.[1][2][3] The legacy of this discovery continues to drive innovation in catalyst design and polymer engineering.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kaminsky catalyst - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Multifaceted Role of this compound in Metallocene-Based Olefin Polymerization Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Synthesis of Methylaluminoxane from Trimethylaluminum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylaluminoxane (MAO), an essential cocatalyst in olefin polymerization, is primarily synthesized through the controlled hydrolysis of trimethylaluminum (B3029685) (TMA). This technical guide provides a comprehensive overview of the core methodologies for MAO synthesis, focusing on experimental protocols, quantitative data analysis, and the underlying reaction mechanisms. Detailed procedures for synthesis via direct hydrolysis, hydrolysis using hydrated salts, and hydrolysis with silica (B1680970) gel-adsorbed water are presented. Furthermore, this guide outlines the application of MAO as a cocatalyst in Ziegler-Natta polymerization of olefins. The complex, oligomeric nature of MAO is explored through reaction pathway diagrams, and experimental workflows are visualized to provide a clear, procedural understanding for researchers in the field.

Introduction

This compound (MAO) is a pivotal organoaluminum compound, indispensable as a cocatalyst for metallocene-catalyzed olefin polymerization.[1][2] Its synthesis from trimethylaluminum (TMA) is a critical process, dictating the quality and reactivity of the resulting cocatalyst. MAO is not a single molecular entity but rather a complex mixture of oligomeric species with the general formula (-Al(CH₃)O-)n.[2] The structure of MAO is intricate, with proposed cage-like, ring, and sheet structures.[2] The synthesis method significantly influences the molecular weight, aluminum distribution, and ultimately, the catalytic performance of the MAO. This guide delves into the primary synthetic routes from TMA, providing detailed technical information for laboratory and research applications.

Synthesis of this compound from Trimethylaluminum

The most prevalent method for synthesizing MAO is the controlled partial hydrolysis of trimethylaluminum.[2] This reaction is highly exothermic and requires careful control to prevent the formation of insoluble aluminum oxides and to ensure the desired oligomeric structure. Key methods include direct hydrolysis with water or ice, hydrolysis using hydrated salts, and hydrolysis with water adsorbed on a solid support like silica gel.

Controlled Hydrolysis with Water/Ice

Direct hydrolysis of TMA with liquid water or ice is a straightforward but challenging method due to the vigorous and often difficult-to-control reaction.

This protocol is adapted from a literature procedure for the synthesis of a small, isolable MAO species.[3]

Materials:

-

Trimethylaluminum (TMA)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized and degassed

-

n-Pentane, anhydrous

-

Schlenk line and glassware

-

Cryostat or low-temperature bath

Procedure:

-

Dissolve trimethylaluminum (2.0 mmol) in 5 mL of anhydrous THF in a Schlenk flask and cool the solution to -40 °C.[3]

-

Prepare a 2 M solution of deionized, degassed water in anhydrous THF.[3]

-

Slowly add 1.0 mL of the 2 M water/THF solution (2.0 mmol H₂O) dropwise to the stirring TMA/THF solution over 5 minutes at -40 °C.[3]

-

Stir the reaction mixture at -40 °C for 18 hours.[3]

-

Remove the solvent in vacuo. This is a lengthy process and may take up to 2 days, including multiple co-evaporations with anhydrous n-pentane to ensure the product is dry.[3]

-

The resulting product is an oily or sticky solid, which is a form of this compound.

Logical Relationship: Hydrolysis of Trimethylaluminum

Caption: Idealized reaction for the formation of MAO from TMA and water.

Hydrolysis Using Hydrated Salts

To better control the hydrolysis reaction, hydrated salts such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or aluminum sulfate hydrate (B1144303) (Al₂(SO₄)₃·nH₂O) are often used as the water source. The slow release of water from the hydrate allows for a more controlled reaction.[1]

This is a general procedure based on descriptions in the literature.[1]

Materials:

-

Trimethylaluminum (TMA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), finely ground

-

Toluene (B28343), anhydrous

-

Schlenk line and glassware

Procedure:

-

Under an inert atmosphere, suspend finely ground copper(II) sulfate pentahydrate in anhydrous toluene in a Schlenk flask.

-

Cool the suspension to a low temperature (e.g., 0 °C or below).

-

Slowly add a solution of trimethylaluminum in toluene to the stirred suspension. The molar ratio of TMA to water in the hydrated salt is crucial and should be carefully controlled, typically around 2:1.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an extended period (e.g., 20 hours) to ensure complete reaction.[1]

-

Filter the reaction mixture to remove the solid anhydrous copper sulfate and any insoluble byproducts.

-

The resulting toluene solution contains the soluble this compound. The solvent can be partially removed under vacuum to concentrate the MAO solution.

Experimental Workflow: MAO Synthesis using Hydrated Salt

Caption: Workflow for MAO synthesis using a hydrated salt as the water source.

Hydrolysis Using Silica Gel with Adsorbed Water

This method offers good control over the reaction by utilizing water adsorbed onto the surface of silica gel.

This protocol is adapted from a literature procedure.[4]

Materials:

-

Trimethylaluminum (TMA) solution in toluene (e.g., 2.0 M)

-

Tri-isobutylaluminum (TIBA) solution in toluene (e.g., 2.0 M)

-

Silica gel (e.g., Davison 955) with a known water content (e.g., 12 wt%)

-

Toluene, anhydrous and degassed

-

Three-neck flask with magnetic stirrer and constant pressure funnel

Procedure:

-

Charge a one-liter three-neck flask with 250 mL of dried and degassed toluene.

-

Add 60 g of silica gel containing 12 wt% absorbed water to the flask.

-

Stir the resulting mixture at -10 °C for 30 minutes.[4]

-

Slowly drop 90 mL of a 2.0 M trimethylaluminum/toluene solution into the flask over 60 minutes.[4]

-

Allow the mixture to react under stirring at -10 °C for 1 hour, then at 0 °C for 1 hour, then at ambient temperature for 1 hour, and finally at 40 °C for 5 hours.[4]

-

Slowly drop 60 mL of a 2.0 M tri-isobutylaluminum/toluene solution into the flask over 30 minutes.[4]

-

Allow the resulting mixture to react under stirring at 40 °C for 4 hours.[4]

-

Remove the toluene by vacuum at 40 °C to obtain a free-flowing powder of supported MMAO.[4]

Quantitative Data on MAO Synthesis

The efficiency and characteristics of the synthesized MAO vary significantly with the chosen method. The following tables summarize some of the available quantitative data.

| Synthesis Method | Reactants | H₂O:TMA Molar Ratio | Yield (%) | Reference |

| Hydrolysis with Silica Gel | TMA, Silica Gel with H₂O | 1.4 | 49 | [4][5] |

| Low-Temperature Hydrolysis in THF | TMA, H₂O in THF | 1:1 | 68 (for a specific {Al₄} species) | [3] |

| Hydrolysis with Hydrated Salt | TMA, Al₂(SO₄)₃·nH₂O | Not specified | Essentially quantitative recovery of soluble aluminum | [6] |

| Property | Value | Method | Reference |

| Average Molecular Weight | 1100 - 1600 g/mol | Cryoscopy in benzene | [2][7] |

| Me:Al Ratio (Bulk MAO) | 1.3 - 1.5 | NMR | [8] |

| Me:Al Ratio (Anionic Species) | 1.5 - 1.7 | ESI-MS | [8] |

Reaction Mechanisms and Structural Insights

The formation of MAO from TMA and water is a complex process involving multiple equilibria between various oligomeric structures. Computational studies suggest a progression from linear and cyclic oligomers to more complex three-dimensional cage-like and sheet-like structures.[2]

Proposed Structures of this compound

Caption: Representative proposed structures of MAO oligomers.

Application in Ziegler-Natta Polymerization

MAO is a highly effective cocatalyst for metallocene-based Ziegler-Natta catalysts in olefin polymerization. It serves multiple roles, including alkylation of the metallocene precursor, generation of the active cationic species, and scavenging of impurities.[9]

Experimental Workflow: Ethylene (B1197577) Polymerization using a Zirconocene/MAO Catalyst

This is a generalized workflow based on literature descriptions.[10]

Workflow for Ethylene Polymerization

Caption: Generalized workflow for ethylene polymerization using a zirconocene/MAO catalyst system.

Conclusion

The synthesis of this compound from trimethylaluminum is a fundamentally important process in the field of polymer chemistry. While controlled hydrolysis remains the primary route, the choice of methodology significantly impacts the properties and performance of the resulting MAO. This guide has provided detailed experimental protocols, a compilation of available quantitative data, and visual representations of the underlying chemical processes and applications. A thorough understanding of these aspects is crucial for researchers aiming to synthesize and utilize MAO effectively in catalytic applications. Further research into the precise structure-activity relationships of different MAO oligomers will continue to advance the design of more efficient polymerization catalysts.

References

- 1. Real-time analysis of methylalumoxane formation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05075J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evidence for this compound (MAO) Molecular Structure and Reactivity from Ultrahigh Magnetic Field 27Al MAS NMR Spectroscopy Combined with DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

The Oligomeric Nature of Monoamine Oxidase: A Technical Guide for Researchers

An In-depth Examination of the Quaternary Structure of MAO-A and MAO-B and its Implications for Drug Development

Introduction

Monoamine oxidases (MAOs) are a family of flavoenzymes located on the outer mitochondrial membrane that are critical to the metabolism of monoamine neurotransmitters and dietary amines. The two isoforms, MAO-A and MAO-B, are well-established targets for the treatment of neuropsychiatric and neurodegenerative disorders. While their primary function and active sites have been extensively studied, a deeper understanding of their oligomeric nature is crucial for the development of next-generation therapeutics. This technical guide provides a comprehensive overview of the current understanding of MAO oligomerization, detailing the experimental approaches used to elucidate their quaternary structure and the functional implications of their oligomeric state.

The Oligomeric State of MAO Isoforms

Monoamine oxidases are known to exist as oligomers, primarily dimers. However, the stability and predominant form can differ between the two isoforms, MAO-A and MAO-B, and can be influenced by the experimental conditions.

MAO-A: A Tale of Two States

The oligomeric state of MAO-A has been a subject of some debate, with evidence supporting both monomeric and dimeric forms. Crystallographic studies of human MAO-A have shown it to be a monomer.[1][2] In contrast, rat MAO-A crystallizes as a dimer.[1] This discrepancy is not solely due to species differences but is also heavily influenced by the detergents used to solubilize the enzyme from the mitochondrial membrane.

In detergent-solubilized preparations, both human and rat MAO-A have been shown to exist in a monomer-dimer equilibrium, with approximately 50% of the enzyme in the dimeric form.[3][4] This suggests that the dimeric form of MAO-A is less stable than that of MAO-B when removed from its native membrane environment. However, studies utilizing pulsed dipolar electron spin resonance (ESR) spectroscopy on intact mitochondrial membranes have provided compelling evidence that both human and rat MAO-A exist predominantly as dimers in their native environment.[3][5]

MAO-B: A Constitutive Dimer

In contrast to MAO-A, there is a strong consensus that both human and rat MAO-B are stable homodimers.[6] Even in detergent-solubilized preparations, MAO-B remains 100% dimeric.[4] This inherent stability of the MAO-B dimer is a key distinguishing feature from its MAO-A counterpart.

Functional Implications of MAO Oligomerization

The oligomerization of MAO is not merely a structural feature but has significant functional consequences. Dimerization has been shown to increase the structural stability of MAO-A.[1] Furthermore, differences in the kinetic properties between the monomeric human MAO-A (as observed in crystals) and the dimeric rat MAO-A suggest that the oligomeric state can influence the active site structure and, consequently, substrate and inhibitor binding.[1]

Data Presentation: Quantitative Analysis of MAO Oligomeric States

The following table summarizes the quantitative data on the oligomeric states of MAO-A and MAO-B under different conditions.

| Enzyme | Species | Condition | Predominant Oligomeric State | Quantitative Data (Dimer:Monomer) | Reference |

| MAO-A | Human | Crystalline (detergent solubilized) | Monomer | - | [1][2] |

| Human | Detergent Solubilized (Octyl β-D-glucopyranoside) | Monomer-Dimer Equilibrium | ~1:1 | [3][4] | |

| Human | Native Mitochondrial Membrane | Dimer | Predominantly Dimer | [3][5] | |

| Rat | Crystalline (detergent solubilized) | Dimer | - | [1] | |

| Rat | Detergent Solubilized (Octyl β-D-glucopyranoside) | Monomer-Dimer Equilibrium | ~1:1 | [3][4] | |

| Rat | Native Mitochondrial Membrane | Dimer | Predominantly Dimer | [3][5] | |

| MAO-B | Human | Crystalline (detergent solubilized) | Dimer | - | [6] |

| Human | Detergent Solubilized (Octyl β-D-glucopyranoside) | Dimer | 100% Dimer | [4] | |

| Human | Native Mitochondrial Membrane | Dimer | Predominantly Dimer | [3] | |

| Rat | Detergent Solubilized (Octyl β-D-glucopyranoside) | Dimer | 100% Dimer | [4] | |

| Rat | Native Mitochondrial Membrane | Dimer | Predominantly Dimer | [3] |

Experimental Protocols for Studying MAO Oligomerization

A variety of biophysical techniques are employed to investigate the oligomeric nature of MAO. Below are detailed methodologies for key experiments.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is a technique used to separate intact protein complexes from biological membranes in their native and active state.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from the tissue of interest using differential centrifugation.

-

Solubilization: Resuspend the mitochondrial pellet in a solubilization buffer (e.g., 50 mM Bis-Tris, pH 7.0, 750 mM 6-aminohexanoic acid, and a mild non-ionic detergent like 1% (w/v) digitonin (B1670571) or n-dodecyl-β-D-maltoside). Incubate on ice to solubilize membrane proteins.

-

Clarification: Centrifuge at high speed to pellet any insoluble material.

-

Sample Preparation: To the supernatant, add Coomassie Blue G-250 solution. The dye binds to the protein complexes, imparting a net negative charge without denaturing them.

-

Electrophoresis: Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%). Run the electrophoresis at 4°C to maintain the native state of the complexes.

-

Visualization: After electrophoresis, the gel can be stained with Coomassie Blue or transferred to a membrane for immunodetection with antibodies specific to MAO-A or MAO-B. The migration distance of the complex is indicative of its size and oligomeric state.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique to determine the absolute molar mass and oligomeric state of proteins in solution.

Protocol:

-

Sample Preparation: Purify the MAO protein, keeping it in a suitable buffer containing a mild detergent to maintain solubility and stability.

-

System Equilibration: Equilibrate the SEC column (with a pore size appropriate for the expected size of MAO monomers and dimers) and the MALS and refractive index (RI) detectors with the running buffer.

-

Injection: Inject the purified MAO sample onto the equilibrated SEC column.

-

Data Collection: As the protein elutes from the column, it passes through the UV, MALS, and RI detectors. The MALS detector measures the intensity of scattered light at multiple angles, while the RI detector measures the protein concentration.

-

Data Analysis: The data from all detectors are integrated to calculate the absolute molar mass of the eluting species at each point in the chromatogram. This allows for the precise determination of the molecular weight of the MAO monomer and any higher-order oligomers present in the sample.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, that can be used to measure the proximity of two molecules, such as two MAO monomers in a dimer.

Protocol:

-

Construct Generation: Create two fusion constructs of MAO with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP).

-

Cell Transfection: Co-transfect cells with the donor- and acceptor-tagged MAO constructs.

-

Microscopy: Image the cells using a fluorescence microscope equipped for FRET imaging. Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.

-

FRET Analysis: Calculate the FRET efficiency. An increased signal in the FRET channel, corrected for spectral bleed-through, indicates that the donor and acceptor fluorophores are in close proximity (typically <10 nm), suggesting that the MAO monomers are interacting to form a dimer.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is similar to FRET but uses a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP).

Protocol:

-

Construct Generation: Create fusion constructs of MAO with Rluc (donor) and YFP (acceptor).

-

Cell Transfection: Co-transfect cells with the donor- and acceptor-tagged MAO constructs.

-

BRET Assay: Add the luciferase substrate (e.g., coelenterazine) to the cells.

-

Signal Detection: Measure the light emission at the donor and acceptor wavelengths using a luminometer.

-

BRET Ratio Calculation: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increased BRET ratio indicates that the donor and acceptor are in close proximity, signifying dimerization. A BRET saturation assay, where the amount of acceptor is varied while the donor is kept constant, can be used to demonstrate the specificity of the interaction.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the MAO catalytic cycle and the experimental workflows for studying its oligomerization.

MAO Catalytic Cycle

References

- 1. Do monomeric vs dimeric forms of MAO-A make a difference? A direct comparison of the catalytic properties of rat and human MAO-A's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three-dimensional structure of human monoamine oxidase A (MAO A): Relation to the structures of rat MAO A and human MAO B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acert.cornell.edu [acert.cornell.edu]

- 4. Molecular and Mechanistic Properties of the Membrane-Bound Mitochondrial Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the oligomeric states of human and rat monoamine oxidases in the outer mitochondrial membrane and octyl beta-D-glucopyranoside micelles using pulsed dipolar electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Theoretical Structure of Methylaluminoxane (MAO)

For Researchers, Scientists, and Drug Development Professionals

Methylaluminoxane (MAO), a cornerstone cocatalyst in the realm of olefin polymerization, has remained a subject of intense theoretical and experimental investigation due to its complex and amorphous nature. For decades, the precise molecular structure of MAO has been a "black box," hindering a complete understanding of its remarkable activating capabilities.[1] This technical guide delves into the core of theoretical studies that have sought to illuminate the intricate architecture of MAO, providing a comprehensive overview of the prevailing structural models, the computational methodologies employed to study them, and the key quantitative data that underpins our current understanding.

The Structural Dichotomy: Cages, Sheets, and Tubes

Theoretical investigations into the structure of this compound have predominantly revolved around a few key motifs: cage-like structures, sheet-like arrangements, and, to a lesser extent, tubular forms.[1] The debate over which of these structures is the most accurate representation of MAO is ongoing, with computational studies providing evidence for the thermodynamic viability of each under different conditions.

The general formula for MAO is often represented as [(CH₃)AlO]ₙ, but it is widely accepted that commercial MAO is a complex mixture of oligomers that also incorporates trimethylaluminum (B3029685) (TMA), better represented as [(CH₃)AlO]ₙ[Al(CH₃)₃]ₘ.[1][2] The presence and arrangement of this associated TMA are critical to the reactivity of MAO.

Cage Structures

Early theoretical models favored cage-like structures for MAO, drawing parallels to the well-defined structures of other aluminoxanes.[3] These models propose that MAO oligomers fold into three-dimensional, closed structures. Quantum chemical calculations have shown that cage-like structures can be thermodynamically favorable, particularly for specific oligomer sizes.[3][4] One of the most studied theoretical cage models is the (MeAlO)₁₆(Me₃Al)₆ cluster, which has a tubular molecular structure and a molecular weight of 1360 g mol⁻¹, aligning with mass spectrometry data.[4]

Sheet Structures

More recent computational investigations have increasingly pointed towards the thermodynamic preference for sheet-like structures, which consist of fused six-membered (MeAlO)ₙ rings with the edges saturated by associated TMA.[1] Density functional theory (DFT) calculations have suggested that sheet models are often more stable based on Gibbs free energy, particularly for larger oligomers.[5][6] The recent crystallographic characterization of a component of MAO as a [(AlOMe)₂₆(AlMe₃)₉] sheet-like structure has provided significant experimental validation for these theoretical models.[1][2]

The Role of Thermodynamics

The thermodynamic stability of different MAO isomers is a key focus of computational studies. DFT calculations comparing cage and sheet models of the same composition, such as (MeAlO)₁₆(Me₃Al)₆ and (MeAlO)₁₆(Me₃Al)₇, have shown that while cages may be marginally lower in electronic energy, the inclusion of zero-point energy and quasi-harmonic corrections often results in the sheets being more stable in terms of free energy.[5]

Computational Methodologies

The theoretical elucidation of MAO's structure heavily relies on sophisticated computational chemistry techniques. Density Functional Theory (DFT) has been the most widely applied method, offering a good balance between accuracy and computational cost for these large and complex systems.

Density Functional Theory (DFT)

Various DFT functionals have been employed to study MAO. The M06-2X and MN15 functionals have been used to compare the thermodynamic stability of cage versus sheet models.[5][6][7] Other studies have utilized different levels of theory to investigate the structure and reactivity of MAO oligomers.[8][9][10]

Typical DFT Calculation Protocol for MAO Structure Optimization:

-

Initial Structure Generation: Construction of plausible initial geometries for MAO oligomers (cages, sheets, etc.) based on chemical intuition and existing experimental data.

-

Geometry Optimization: Optimization of the molecular geometry using a chosen DFT functional (e.g., M06-2X) and a suitable basis set (e.g., def2-SVP). This step involves finding the minimum energy conformation of the molecule.

-

Frequency Calculation: Calculation of vibrational frequencies at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point energy (ZPE) and Gibbs free energy.

-

Single-Point Energy Refinement: Performing a more accurate single-point energy calculation at the optimized geometry using a larger basis set (e.g., def2-TZVP) to obtain more reliable electronic energies.

-

Solvation Modeling: To simulate the behavior of MAO in solution (typically toluene), implicit solvation models like the SMD (Solvation Model based on Density) model are often employed.

Ab Initio Methods

Beyond DFT, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) have been used to refine the understanding of MAO's structure and reactivity.[8][9][10] These methods, while more computationally expensive, can provide more accurate results, particularly for systems where electron correlation effects are significant. For instance, studies have shown that DFT can sometimes artificially stabilize structures with 4-coordinate oxygen atoms, whereas higher-level calculations demonstrate a clear preference for 3-coordinate oxygen and 4-coordinate aluminum centers.[8][9][10]

Quantitative Structural Data

The following tables summarize key quantitative data from theoretical studies on various MAO models. These values provide a basis for comparing the different proposed structures.

| MAO Model | Formula | Point Group | Calculated ΔG (kcal/mol) | Reference |

| Cage | (MeAlO)₁₆(Me₃Al)₆ | C₁ | 0.0 (reference) | [5] |

| Sheet | (MeAlO)₁₆(Me₃Al)₆ | C₁ | -10.7 | [5] |

| Cage | (MeAlO)₁₆(Me₃Al)₇ | C₁ | 10.3 to 23.6 | [5] |

| Sheet | (MeAlO)₁₆(Me₃Al)₇ | C₁ | - | [5] |

Note: ΔG values are relative and can vary depending on the level of theory and computational setup.

| Bond Type | Typical Bond Length (Å) | Typical Bond Angle (°) | Comments |

| Al-O (framework) | 1.75 - 1.85 | 110 - 130 | Shorter bonds indicate stronger interactions. |

| Al-C (terminal) | 1.95 - 2.00 | 115 - 125 | Standard aluminum-methyl bond. |

| Al-C (bridging) | 2.10 - 2.20 | 75 - 85 (in Al-C-Al) | Associated with TMA units. |

Visualizing MAO Formation and Structure

The formation of MAO from the controlled hydrolysis of trimethylaluminum (TMA) is a complex process involving the formation of various oligomeric species.[11] The following diagrams illustrate the proposed relationships and pathways.

The logical relationship between the primary theoretical models for MAO's structure can be visualized as a branching evolution of complexity.

Conclusion

Theoretical studies, particularly those employing DFT and other high-level computational methods, have been instrumental in building our understanding of the complex structure of this compound. While a definitive, single structure for MAO remains elusive due to its oligomeric and dynamic nature, the current body of theoretical work strongly suggests a landscape of interconverting cage, sheet, and tubular structures. The increasing agreement between computational predictions and advanced experimental techniques is paving the way for a more rational design of catalyst systems and a deeper comprehension of olefin polymerization processes. The ongoing refinement of computational models and methods promises to further unravel the enigma of MAO's structure and function.

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence for this compound (MAO) Molecular Structure and Reactivity from Ultrahigh Magnetic Field 27Al MAS NMR Spectroscopy Combined with DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation, Structure, and Composition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Cages versus Sheets: A Critical Comparison in the Size Range Expected for this compound (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. This compound Reactivities and Anionic Structures: From Small Oligomers to Large Sheets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methyaluminoxane (MAO) polymerization mechanism and kinetic model from ab initio molecular dynamics and electronic structure calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lewis Acidity of Methylaluminoxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylaluminoxane (MAO) is a crucial cocatalyst in olefin polymerization, primarily due to its role as a potent Lewis acid. Its ability to abstract a ligand from a metallocene precatalyst, generating a catalytically active cationic species, is fundamental to its function. This technical guide provides an in-depth analysis of the Lewis acidity of MAO, detailing its structural origins, the nature of its acid sites, and the experimental and computational methods used for its characterization. Quantitative data from various analytical techniques are summarized, and detailed experimental protocols for key methodologies are provided. Furthermore, this guide employs visualizations to illustrate the complex structure of MAO, the different types of Lewis acid sites, and their role in catalytic activation.

Introduction to this compound (MAO) and its Lewis Acidity

This compound is not a discrete molecular compound but rather a complex mixture of oligomeric species with the general formula (-Al(CH₃)O-)n. It is typically produced through the controlled hydrolysis of trimethylaluminum (B3029685) (TMA). The structure of MAO is often depicted as cage-like or sheet-like, containing both three- and four-coordinate aluminum centers.

The Lewis acidity of MAO is a consequence of the presence of coordinatively unsaturated aluminum atoms within its structure. These sites can accept electron pairs, making them effective Lewis acids. The presence of "structural" or associated TMA within the MAO structure is believed to play a critical role in the formation of the most potent Lewis acid sites. These sites are responsible for the activation of metallocene precatalysts, a process that involves the abstraction of a ligand (typically a methyl or chloride group) to form a cationic, coordinatively unsaturated, and highly reactive metallocene catalyst.

The Nature of Lewis Acid Sites in MAO

The Lewis acid sites in MAO are not uniform and exhibit a range of acid strengths and reactivities. They are generally associated with aluminum atoms that are not fully saturated in their coordination sphere. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling the structure of MAO and identifying different types of Lewis acid sites.

These studies suggest the existence of several distinct aluminum environments that can act as Lewis acids. The most reactive sites are often associated with strained aluminum centers or those where the dissociation of a methyl group or a TMA molecule can lead to a thermodynamically stable anionic MAO framework. The release of the cationic species [Al(CH₃)₂]⁺ is considered a key step in the activation of many metallocene catalysts.

Quantitative Assessment of MAO's Lewis Acidity

The Lewis acidity of MAO has been quantified using a variety of experimental and computational techniques. The results from these studies provide valuable insights into the reactivity of MAO and its efficiency as a cocatalyst.

Data Presentation

The following tables summarize the quantitative data on the Lewis acidity of MAO obtained from different methods.

| Method | Parameter | Value | Comparison Compound | Parameter Value (Comparison) | Reference(s) |

| Fluorescent Lewis Adducts (FLA) | Lewis Acidity Unit (LAU) | 29.13 | AlMe₃ | 22.73 | [1][2] |

| Gutmann-Beckett Method | Acceptor Number (AN) | Not Reported | AlCl₃ | 87 | [3] |

Note: A specific Acceptor Number for MAO using the Gutmann-Beckett method has not been reported in the reviewed literature, likely due to the structural complexity of MAO and the potential for multiple species in solution which can complicate the interpretation of ³¹P NMR spectra.

| Computational Method | Lewis Acid Site Model | Process | ΔG (kcal/mol) | Reference(s) |

| DFT | Site A | Release of [AlMe₂]⁺ | ~25 | [4] |

| DFT | Site B | Release of [AlMe₂]⁺ | ~36 | [4] |

| DFT | Site C | Release of [AlMe₂]⁺ | ~8 | [4] |

| DFT | Site A | Reaction with BHT to form AlMe₂(bht) | -23.8 | [4] |

| DFT | Site B | Reaction with BHT to form AlMe₂(bht) | -30.1 | [4] |

| DFT | Site C | Reaction with BHT to form AlMe₂(bht) | -27.8 | [4] |

Note: ΔG represents the calculated Gibbs free energy change for the respective process. BHT stands for 2,6-di-tert-butyl-4-methylphenol, a modifier for MAO.

Experimental Protocols

Gutmann-Beckett Method using ³¹P NMR Spectroscopy

This method quantifies Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (TEPO), upon interaction with a Lewis acid.

Materials:

-

Triethylphosphine oxide (TEPO)

-

Anhydrous, non-coordinating solvent (e.g., deuterated benzene, deuterated toluene)

-

This compound (MAO) solution of known concentration

-

NMR tubes and a high-resolution NMR spectrometer with a phosphorus probe.

Procedure:

-

Sample Preparation:

-

All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) due to the air and moisture sensitivity of MAO.

-

Prepare a stock solution of TEPO in the chosen deuterated solvent at a known concentration (e.g., 0.01 M).

-

In an NMR tube, add a precise volume of the TEPO stock solution.

-

To this solution, add a carefully measured amount of the MAO solution. The molar ratio of MAO to TEPO should be controlled. Due to the oligomeric nature of MAO, its concentration is often expressed in terms of the aluminum content.

-

As a reference, prepare a sample of TEPO in the same deuterated solvent without any Lewis acid.

-

-

NMR Data Acquisition:

-

Acquire the ³¹P{¹H} NMR spectrum of the reference sample to determine the chemical shift of free TEPO (δ_free).

-

Acquire the ³¹P{¹H} NMR spectrum of the MAO-TEPO sample.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay (d1) of at least 5 times the longest T1 of the phosphorus nuclei should be used for accurate integration if needed.

-

-

Data Analysis:

-

Determine the chemical shift of the TEPO-MAO adduct (δ_complex).

-

The Acceptor Number (AN) can be calculated using the following formula, though its direct application to MAO is not established: AN = 2.21 × (δ_sample - 41.0), where δ_sample is the observed chemical shift of TEPO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of TEPO in hexane.[3]

-

Fluorescent Lewis Adduct (FLA) Method

This technique utilizes fluorescent probe molecules (e.g., dithienophosphole oxides) that exhibit a change in their fluorescence emission spectrum upon coordination to a Lewis acid.

Materials:

-

Fluorescent probe molecule (e.g., a dithienophosphole oxide)

-

Anhydrous, non-coordinating solvent (e.g., toluene)

-

This compound (MAO) solution of known concentration

-

Fluorometer.

Procedure:

-

Sample Preparation:

-

All manipulations should be performed under an inert atmosphere.

-

Prepare a dilute solution of the fluorescent probe in the chosen solvent (e.g., 10⁻⁵ M).

-

In a cuvette, place a known volume of the probe solution.

-

Add a specific amount of the MAO solution to the cuvette. A significant excess of MAO is often used to ensure complete adduct formation.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of the probe solution before the addition of MAO.

-

Measure the fluorescence emission spectrum of the probe-MAO solution.

-

Record the excitation and emission wavelengths.

-

-

Data Analysis:

-

The emission spectrum of the probe will typically show a bathochromic (red) shift upon coordination to MAO.

-

The chromaticity coordinates of the emission are calculated and used to determine the Lewis Acidity Unit (LAU) based on a pre-established calibration with a series of Lewis acids.

-

FT-IR Spectroscopy with Pyridine (B92270) Probe

This method is particularly useful for characterizing the Lewis acid sites of solid-supported MAO.

Materials:

-

MAO supported on a suitable IR-transparent solid (e.g., silica)

-

Pyridine (dried over molecular sieves)

-

FT-IR spectrometer with a cell for in-situ studies.

Procedure:

-

Sample Preparation:

-

Press a thin, self-supporting wafer of the solid-supported MAO sample.

-

Mount the wafer in the in-situ IR cell.

-

-

Pretreatment:

-

Heat the sample under vacuum or a flow of inert gas (e.g., N₂ or Ar) at an elevated temperature (e.g., 150-200 °C) for several hours to remove adsorbed water and other volatile impurities.

-

Cool the sample to the desired adsorption temperature (e.g., 150 °C).

-

-

Pyridine Adsorption:

-

Introduce pyridine vapor into the IR cell at a controlled pressure and allow it to adsorb onto the sample for a specific time (e.g., 30 minutes).

-

-

Desorption of Physisorbed Pyridine:

-

Evacuate the cell at the adsorption temperature to remove weakly bound (physisorbed) pyridine.

-

-

FT-IR Spectra Acquisition:

-

Record the FT-IR spectrum of the sample after pretreatment (background).

-

Record the FT-IR spectrum after pyridine adsorption and evacuation.

-

-

Data Analysis:

-

Subtract the background spectrum from the spectrum with adsorbed pyridine.

-

Identify the characteristic IR bands for pyridine coordinated to Lewis acid sites (typically around 1450 cm⁻¹) and Brønsted acid sites (around 1540 cm⁻¹).[5][6]

-

The concentration of Lewis acid sites can be quantified using the Beer-Lambert law, provided the molar extinction coefficient for the specific vibration is known.

-

Visualizations

Conceptual Structure of this compound

Caption: Conceptual representation of a cage-like MAO structure with associated TMA.

Types of Lewis Acid Sites in MAO

Caption: Classification of Lewis acid sites in MAO based on reactivity.

Metallocene Activation by MAO

Caption: Mechanism of metallocene activation by MAO.

Conclusion

The Lewis acidity of this compound is a complex yet crucial aspect of its function as a cocatalyst in olefin polymerization. This guide has provided a comprehensive overview of the current understanding of MAO's Lewis acidity, from the structural origins of its acid sites to the quantitative methods used for their characterization. The presented data and experimental protocols offer valuable resources for researchers in the fields of catalysis, polymer science, and drug development. The visualizations further aid in conceptualizing the intricate nature of MAO and its interactions. A thorough understanding of the Lewis acidity of MAO is paramount for the rational design of more efficient and selective polymerization catalysts.

References

An In-depth Technical Guide to the Early Research on Methylaluminoxane (MAO) Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaluminoxane (MAO) emerged in the late 1970s and early 1980s as a pivotal cocatalyst in the field of olefin polymerization, transforming the landscape of Ziegler-Natta catalysis.[1][2] Its discovery unlocked the potential of metallocene catalysts, enabling the synthesis of polyolefins with highly defined microstructures, tacticities, and stereoregularities previously unattainable with traditional Ziegler-Natta systems.[1][3] Early research into the properties of MAO was characterized by the challenge of defining a complex, oligomeric substance with a structure that remains a topic of discussion even today.[1][4] This guide delves into the foundational studies that first characterized the physicochemical properties and catalytic activity of MAO, providing a detailed look at the experimental protocols and quantitative data from that seminal period.

Core Properties of this compound: Early Findings

Early investigations into the fundamental properties of this compound laid the groundwork for understanding its function as a potent cocatalyst. These studies relied on a combination of elemental analysis, cryoscopy for molecular weight determination, and various spectroscopic techniques.

Physicochemical Characteristics

Initial characterization of MAO revealed it to be a white, pyrophoric solid, generally handled as a solution in aromatic hydrocarbons like toluene (B28343) due to its solubility and high reactivity.[5] The general formula was approximated as (Al(CH₃)O)ₙ.[6] One of the most significant early challenges was determining its molecular weight, as MAO exists as a mixture of oligomers.[1]

| Property | Early Reported Value | Analytical Method | Reference |

| Molecular Weight | 1000 - 1600 g/mol | Cryoscopy in benzene | [1] |

| Elemental Composition | Me₁.₄₋₁.₅AlO₀.₇₅₋₀.₈₀ | Elemental Analysis | [6] |

| Appearance | White solid | Visual Observation | [1][5] |

| Solubility | Soluble in aromatic hydrocarbons (e.g., toluene) | Solubility Tests | [1] |

| Reactivity | Pyrophoric; reacts violently with protic compounds | Reactivity Studies | [5] |

Catalytic Activity in Olefin Polymerization

The primary interest in MAO stemmed from its remarkable ability to activate metallocene catalysts for olefin polymerization. Early studies quantified this activating effect and compared its efficacy to other organoaluminum compounds.

| Catalyst System | Relative Polymerization Activity | Reference |

| Cp₂Ti(CH₃)₂ / Al(CH₃)₃ / H₂O | 1 | [1] |

| Cp₂Ti(CH₃)₂ / MAO | 100 | [1] |

| Zirconocene (B1252598) / Ethylaluminoxane | Lower activity (by a factor of 40 compared to MAO) | [1] |

| Zirconocene / Tetraisobutylaluminoxane | Lower activity (by a factor of 6 compared to MAO) | [1] |

Furthermore, early comparative studies between titanocene (B72419) and zirconocene catalysts activated by MAO highlighted the superior activity of zirconocene-based systems for ethylene (B1197577) polymerization.[4]

| Metallocene Catalyst | Cocatalyst | Polymerization Temperature (°C) | Catalytic Activity (kg PE / (mol M·h)) |

| Titanocene Dichloride (Cp₂TiCl₂) | MAO | 25 | 8.4 x 10³ |

| Zirconocene Dichloride (Cp₂ZrCl₂) | MAO | 80 | High activity |

Key Experimental Protocols from Early Research

Synthesis of this compound (MAO)

The most common early method for synthesizing MAO was the controlled hydrolysis of trimethylaluminum (B3029685) (TMA). To manage the highly exothermic and potentially explosive reaction with free water, researchers employed hydrated inorganic salts.[1]

Protocol: Synthesis of MAO via Hydrolysis of TMA with a Hydrated Salt

-

Apparatus: A Schlenk flask equipped with a magnetic stirrer, under an inert atmosphere of dry nitrogen or argon.

-

Reagents:

-

Trimethylaluminum (TMA) solution in toluene.

-

Hydrated copper sulfate (B86663) (CuSO₄·5H₂O) or aluminum sulfate (Al₂(SO₄)₃·14H₂O).[1]

-

Anhydrous toluene.

-

-

Procedure:

-

A suspension of the hydrated salt in anhydrous toluene is prepared in the Schlenk flask.

-

The TMA solution is added dropwise to the vigorously stirred suspension at a controlled temperature (typically below 0 °C to manage the exotherm).

-

The reaction mixture is stirred for an extended period, for example, 20 hours, to ensure complete reaction.[1]

-

Upon completion, the reaction mixture is filtered under an inert atmosphere to remove the inorganic salt residues.

-

The solvent (toluene) is then removed from the filtrate under vacuum to yield MAO as a white powder.[1]

-

Characterization of this compound

Early characterization of the synthesized MAO was crucial to correlate its properties with catalytic performance. NMR spectroscopy was a key analytical tool.

Protocol: ¹H and ²⁷Al NMR Spectroscopic Analysis of MAO

-

Sample Preparation:

-

All manipulations are performed using Schlenk line techniques or in a glovebox to exclude air and moisture.[1]

-

A sample of the synthesized MAO is dissolved in an appropriate deuterated solvent, typically toluene-d₈.

-

For studying interactions with metallocenes, the MAO solution and a solution of the metallocene (e.g., Cp₂Ti(CH₃)₂) in toluene are mixed at a low temperature, such as -78 °C.[1]

-

The resulting solution is then transferred to an NMR tube, which is subsequently sealed.[1]

-

-

NMR Analysis:

-

The sealed NMR tube is introduced into the NMR spectrometer, pre-cooled to a low temperature (e.g., -40 °C).[1]

-

¹H NMR and ²⁷Al NMR spectra are acquired. Early ¹H NMR spectra of MAO in toluene showed broad resonances, while the presence of unreacted TMA could be identified as a sharper signal.[7][8] ²⁷Al NMR spectra were also utilized, revealing extremely broad resonances at room temperature, indicative of the complex oligomeric nature of MAO.[6]

-

The temperature may be varied during the experiment to observe changes in the spectra, which can provide insights into the dynamic equilibria between different aluminoxane species.[1]

-

Ethylene Polymerization Using a Metallocene/MAO Catalyst System

The ultimate test of the synthesized MAO was its performance in olefin polymerization.

Protocol: Ethylene Polymerization

-

Apparatus: A glass or stainless steel autoclave reactor equipped with a stirrer, temperature control, and gas inlet/outlet.

-

Reagents:

-

Metallocene catalyst (e.g., zirconocene dichloride).

-

MAO solution in toluene.

-

Anhydrous toluene (polymerization solvent).

-

High-purity ethylene gas.

-

-

Procedure:

-

The reactor is thoroughly dried and purged with an inert gas.

-

Anhydrous toluene is introduced into the reactor.

-

The MAO solution is added to the reactor. The amount is typically in large excess relative to the metallocene. A typical early experiment might use 5 x 10⁻³ mol of Al units.[1]

-

The metallocene catalyst solution is then injected into the reactor. The amount is typically very small, on the order of 10⁻⁶ to 10⁻⁸ mol.[1]

-

The reactor is pressurized with ethylene to a specific pressure, for instance, 8 bar.[1]

-

The polymerization is allowed to proceed at a controlled temperature (e.g., 70-90 °C) with continuous stirring.

-

After the desired reaction time, the polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).

-

The resulting polymer is collected by filtration, washed, and dried to determine the yield and for subsequent characterization (e.g., molecular weight, melting point).

-

Visualizing Early MAO Research Concepts

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships from the early research on this compound.

Caption: Workflow for the synthesis of this compound (MAO).

Caption: Metallocene catalyst activation and polymerization pathway.

Caption: Logical relationships within the catalytic system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Computational prediction and analysis of the 27Al solid-state NMR spectrum of this compound (MAO) at variable temperatures and field strengths - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Multinuclear NMR investigation of this compound | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Computational Modeling of Methylaluminoxane (MAO) Clusters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaluminoxane (MAO) is a crucial cocatalyst in the field of olefin polymerization, primarily used to activate metallocene and other single-site catalysts. Despite its widespread industrial and academic use for decades, the precise molecular structure of MAO remains a subject of intense research and debate. MAO is not a single, well-defined compound but rather a complex mixture of oligomeric organoaluminum species with the general formula [(Al(CH₃)O)ₓ(Al(CH₃)₃)ᵧ]. This structural ambiguity presents a significant challenge to understanding its mechanism of action and to the rational design of more efficient catalyst systems.

Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the structure, stability, and reactivity of MAO clusters. These models provide insights into the atomic-level details of MAO's interaction with catalyst precursors and monomers, guiding experimental efforts and catalyst development. This technical guide provides a comprehensive overview of the computational models of MAO clusters, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing fundamental processes.

The Structure of MAO: A Computational Perspective

The exact structure of MAO in solution is dynamic and complex. Computational studies have explored various structural motifs, with cage-like, sheet-like, and tubular structures being the most prominent.[1][2] The relative stability of these structures is a key question addressed by computational models.

Structural Motifs:

-

Cage Structures: These are compact, three-dimensional clusters with an Al-O framework. Early computational models often focused on these cage structures.

-

Sheet Structures: More recent studies, supported by X-ray crystallography of a crystalline MAO component, suggest that sheet-like structures may be more representative of the active species in MAO.[2][3] These 2D structures are thought to be more stable, especially when associated with trimethylaluminum (B3029685) (TMA).[4]

-

Tubular Structures: Nanotubular models have also been proposed as potential arrangements for MAO oligomers.[2]

The presence of free or associated trimethylaluminum (TMA) is crucial for the stability and reactivity of these structures. DFT calculations have shown that TMA can coordinate to Lewis acidic sites on the aluminoxane framework, playing a key role in the activation process.[5]

Data Presentation: Calculated Properties of MAO Clusters

Computational studies have provided a wealth of quantitative data on the geometric and energetic properties of various MAO cluster models. The following tables summarize some of the key findings from DFT calculations.

Table 1: Comparison of Calculated Relative Stabilities for MAO Isomers

| MAO Model | Isomeric Formula | Computational Method | Relative Free Energy (kJ/mol) | Reference |

| Sheet | (MeAlO)₁₆(Me₃Al)₆ | M06-2X | 0 (Reference) | [3] |

| Cage | (MeAlO)₁₆(Me₃Al)₆ | M06-2X | Less Stable | [3] |

| Sheet | (MeAlO)₁₆(Me₃Al)₇ | M06-2X / MN15 | More Stable | [3] |

| Cage | (MeAlO)₁₆(Me₃Al)₇ | M06-2X / MN15 | Less Stable | [3] |

Table 2: Calculated 27Al NMR Parameters for Different Aluminum Sites in MAO Models

| Al Site Type | Coordination | Model | Calculated Isotropic Chemical Shift (δiso, ppm) | Calculated Quadrupolar Coupling Constant (CQ, MHz) | Experimental CQ (MHz) | Reference |

| A₁ | Tetracoordinated | MAO-c-DFT | ~111 | ~16 | - | [2] |

| B₂ | Tetracoordinated | MAO-c-DFT | ~124 | ~19 | 15.5 - 20 | [2][6] |

| C | Tricoordinated | MAO-c-DFT | ~162 | ~27 | > 22 (not observed) | [2] |

| Surface Al | Tetracoordinated | γ-alumina | - | 15 - 20 | >15.5 | [6] |

| Bulk Al | 4- and 6-coordinated | γ-alumina | - | - | 8 - 13.5 | [6] |

Table 3: Calculated Activation Barriers for Metallocene Catalysis

| Reaction | Catalyst System | Computational Method | Activation Barrier (kJ/mol) | Reference |

| Propene Insertion | SBIZrMe-μ-Me-13,8 (CIP) | MN15/def2-TZVP | < 60 | [7] |

| Propene Insertion | SBIZrMe-μ-Me-n,m (CIP) | MN15/def2-TZVP | 90 - 100 | [7] |

| Metallocene Activation | Zirconocene + (MeAlO)ₙ(AlMe₃)ₘ | DFT | Varies with MAO structure | [5] |

Experimental Protocols

The validation of computational models relies on a synergistic relationship with experimental data. Below are detailed methodologies for key experiments cited in the study of MAO.

Synthesis of this compound (MAO)

The most common method for synthesizing MAO is the controlled hydrolysis of trimethylaluminum (TMA).[5][8]

Materials:

-

Trimethylaluminum (TMA) solution in an inert solvent (e.g., toluene)

-

Deionized water or a hydrated salt (e.g., Al₂(SO₄)₃·18H₂O) as a water source[9]

-

Dry, inert solvent (e.g., toluene)

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

-

All glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.

-

A solution of TMA in toluene (B28343) is prepared in a Schlenk flask under an inert atmosphere and cooled to a low temperature (e.g., -78 °C to 0 °C) in a cooling bath.

-

A stoichiometric amount of water, either as a solution in toluene or from a hydrated salt, is added dropwise to the vigorously stirred TMA solution over a prolonged period (e.g., 1-2 hours).[8] The slow addition and low temperature are crucial to control the highly exothermic reaction and prevent the formation of insoluble aluminum hydroxides.

-

After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The resulting MAO solution is typically a clear to slightly opalescent liquid. The concentration of MAO is determined by analyzing the aluminum content.

Note: The H₂O/TMA molar ratio is a critical parameter that influences the yield and activity of the resulting MAO. An optimal ratio is often found to be around 1.4.[8]

Solid-State 27Al MAS NMR Spectroscopy

Solid-state Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of aluminum atoms in MAO.[2]

Instrumentation:

-

High-field solid-state NMR spectrometer (e.g., 28.2 T)[2]

-

MAS probe capable of high spinning speeds (e.g., 50 kHz)[2]

Sample Preparation:

-

A commercial MAO solution is dried under vacuum to remove excess TMA and solvent, yielding a white solid (MAO-1).[2]

-

The solid MAO sample is packed into an NMR rotor (e.g., 1.3 mm) inside a glovebox to prevent exposure to air and moisture.

Data Acquisition:

-

The 27Al MAS NMR spectrum is acquired at a high magnetic field and fast MAS rate.

-

A short pulse length (e.g., 0.5 µs, corresponding to a flip angle of approximately 30°) and a recycle delay of 1 s are typically used.

-

For quantitative analysis, a one-pulse experiment with a very short pulse duration is employed to ensure uniform excitation of all aluminum sites.

Data Analysis:

-

The experimental spectrum is deconvoluted using fitting software to identify and quantify the different aluminum species present.

-

The isotropic chemical shifts (δiso) and quadrupolar coupling constants (CQ) are extracted from the fits.

-